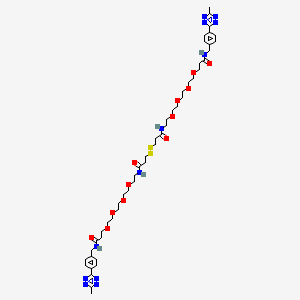
L-Alpha-Lysophosphatidylcholine,oleoyl-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alpha-Lysophosphatidylcholine,oleoyl-d9 is a deuterium-labeled derivative of L-Alpha-Lysophosphatidylcholine,oleoyl. This compound is primarily used in scientific research as a tracer due to its stable isotopic labeling. It is a type of lysophosphatidylcholine, which is a class of phospholipids that play a crucial role in cell membrane structure and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Alpha-Lysophosphatidylcholine,oleoyl-d9 involves the incorporation of deuterium into the oleoyl chain of L-Alpha-Lysophosphatidylcholine. This can be achieved through hydrogen-deuterium exchange reactions under specific conditions. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in solution form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: L-Alpha-Lysophosphatidylcholine,oleoyl-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
L-Alpha-Lysophosphatidylcholine,oleoyl-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and dynamics.
Biology: Utilized in cell membrane studies to understand the role of phospholipids in cellular processes.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Employed in the development of stable isotopic standards for quality control and analytical purposes.
Mecanismo De Acción
The mechanism of action of L-Alpha-Lysophosphatidylcholine,oleoyl-d9 involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The deuterium labeling allows for precise tracking and quantification in various biological systems. Molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
- L-Alpha-Lysophosphatidylcholine,oleoyl-d7
- L-Alpha-Lysophosphatidylcholine,oleoyl-d5
- L-Alpha-Lysophosphatidylcholine,oleoyl-d3
Comparison: L-Alpha-Lysophosphatidylcholine,oleoyl-d9 is unique due to its higher degree of deuterium labeling, which provides enhanced stability and precision in isotopic studies. Compared to its counterparts, it offers better resolution in mass spectrometry and more accurate quantification in metabolic studies .
Propiedades
Fórmula molecular |
C26H52NO7P |
|---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1/i2D3,3D3,4D3 |
Clave InChI |
YAMUFBLWGFFICM-DEOMGNFYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


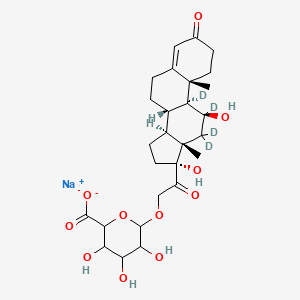
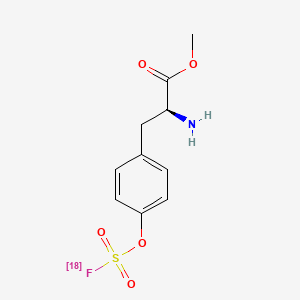
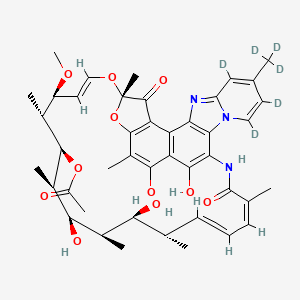
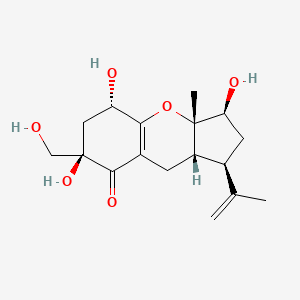
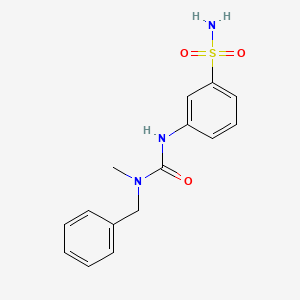

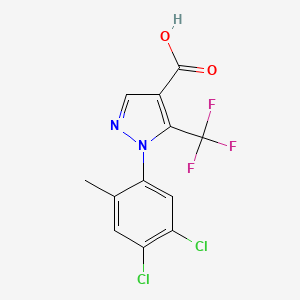
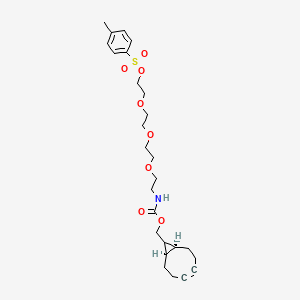

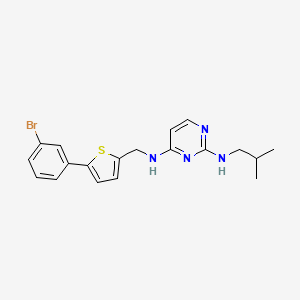
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

